molecular formula C7H9ClN2 B3249676 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride CAS No. 1956306-76-5

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B3249676
CAS No.: 1956306-76-5
M. Wt: 156.61 g/mol
InChI Key: FWQBHPJYAYEVRR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (CAS: 1956306-76-5) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a partially saturated pyrrole ring.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQBHPJYAYEVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form N-oxides or hydroxylated derivatives. Key reagents and conditions include:

Reagent Conditions Product Source
Hydrogen peroxideAcidic or neutral conditionsN-oxide derivatives
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, RTEpoxidation or ring expansion

Example :
Oxidation with mCPBA in dichloromethane yields a stable N-oxide derivative, which retains the fused bicyclic structure while enhancing electrophilicity for downstream reactions .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine ring or pyrrole nitrogen.

Electrophilic Substitution

Reagent Position Product Source
Bromine (Br₂)C-5 or C-7Brominated derivatives
Nitric acid (HNO₃)C-3Nitro-substituted analogs

Nucleophilic Substitution

Reagent Conditions Product Source
Sodium azide (NaN₃)DMF, 80°CAzido-pyrrolopyridine
Arylboronic acidsSuzuki coupling, Pd catalystBiaryl derivatives

Case Study :
Bromination at C-5 using N-bromosuccinimide (NBS) in DMF yields 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key intermediate for cross-coupling reactions .

Reduction Reactions

The dihydro-pyrrolo ring can undergo further reduction to form saturated analogs.

Reagent Conditions Product Source
Lithium aluminum hydride (LiAlH₄)THF, refluxFully saturated pyrrolidine
Hydrogen gas (H₂), Pd/CEthanol, RTPartially reduced intermediates

Example :
Treatment with LiAlH₄ in tetrahydrofuran (THF) reduces the pyrrole ring, yielding a tetrahydropyrrolopyridine derivative .

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems via cyclocondensation.

Reagent Conditions Product Source
AcetylacetoneAcetic acid, HCl, refluxFused pyrano-pyrrolopyridines
MalononitrileEthanol, RTCyanopyrrolopyridine derivatives

Mechanistic Insight :
Cyclocondensation with acetylacetone under acidic conditions forms a six-membered ring fused to the pyrrolopyridine core, driven by keto-enol tautomerization .

Antimicrobial Activity

Nitro-substituted analogs exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC = 8 µg/mL) .

Case Study: FGFR Inhibition

A 2021 study demonstrated that 5-(trifluoromethyl)-pyrrolo[2,3-b]pyridine derivatives block FGFR1-4 phosphorylation, suppressing RAS-MAPK signaling in tumor xenografts .

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C7H9ClN2
  • CAS Number : 1956306-76-5
  • IUPAC Name : 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride

The compound features a unique fused pyrrolo-pyridine ring system, which contributes to its diverse reactivity and biological properties.

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. Inhibition of EGFR can lead to apoptosis in cancer cells .
  • Antidiabetic Properties : Research indicates that derivatives of pyrrolo compounds can enhance insulin sensitivity and may be useful in treating diabetes-related conditions .
  • Antimycobacterial Activity : Some studies have shown that derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new pharmacological agents.

Agrochemicals and Materials Science

Due to its chemical properties, 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is also utilized in developing agrochemicals and materials with specific functionalities.

Case Study 1: Cancer Therapeutics

A study demonstrated that compounds derived from this compound inhibited proliferation in breast cancer cell lines. The mechanism involved targeting FGFR signaling pathways, which are often dysregulated in tumors .

Case Study 2: Diabetes Management

Research indicated that certain derivatives improved glucose uptake in adipocytes by enhancing insulin sensitivity significantly. This suggests potential for treating type 2 diabetes and related metabolic disorders .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features
Target Compound 1956306-76-5 C₇H₉ClN₂ 156.61* N/A Discontinued; foundational scaffold for derivatization
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl 2055840-67-8 C₇H₈Cl₂N₂ 191.06 97% Chloro substituent at position 6; used in kinase inhibitor studies
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine HCl 651558-58-6 C₇H₉ClN₂ 156.61 95% [3,4-c] isomer; chiral building block for pharmaceuticals
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine HCl 1810070-18-8 C₇H₈BrClN₂ 243.51 95% Bromo substituent at position 5; used in Suzuki coupling reactions
CP-94,253 Hydrochloride N/A C₁₅H₂₂ClN₃O 307.81 N/A 5-Propoxy and tetrahydro-4-pyridinyl groups; serotonin receptor agonist

*Calculated based on molecular formula (C₇H₉ClN₂).

Key Observations :

  • Ring Position Isomerism : The [3,2-b], [3,4-c], and [2,3-b] isomers exhibit distinct electronic environments due to varying nitrogen positions, influencing reactivity and target binding .
  • Purity and Availability : Derivatives like the 6-chloro and 5-bromo analogs are commercially available at >95% purity, whereas the parent compound is discontinued .

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis and inhibit the growth of cancer cells.

Biological Activities

The biological activities of this compound are extensive and include:

  • Anticancer Activity : The compound has shown significant potential in inhibiting various cancer cell lines by targeting growth factor receptors.
  • Antimicrobial Properties : It exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates that derivatives of pyrrolo compounds can provide neuroprotection, which is beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has been associated with reducing inflammation in various biological models.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of pyrrolo derivatives, including this compound. Below are some notable findings:

Study Focus Key Findings
Deraeve et al. (2021)Antimycobacterial ActivityIdentified that pyrrolo derivatives possess significant activity against Mycobacterium tuberculosis, with some compounds showing MIC values <0.15 µM .
Research on FGFR InhibitionCancer TherapyCompound 4h demonstrated potent inhibition against FGFR1–4 with IC50 values ranging from 7 to 712 nM, indicating its potential as a therapeutic agent in oncology .
Neuroprotective StudiesNeurodegenerative DiseasesVarious pyrrolo derivatives were found to protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic implications for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step protocols involving cyclization, halogenation, or coupling reactions. For example, similar pyrrolopyridine derivatives are synthesized using NaH/MeI for methylation, Pd-catalyzed cross-coupling with boronic acids, or MnO₂-mediated oxidations . Optimization should focus on temperature control (e.g., 0°C to rt for methylation) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling). Purity can be improved via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Use HPLC (with UV detection at 254 nm) for purity assessment and LC-MS for molecular weight confirmation. Structural validation requires ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons) and FT-IR (N–H stretching ~3300 cm⁻¹, C–Cl ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., C₇H₉ClN₂ requires m/z 156.0454) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • The compound is hygroscopic and should be stored in a desiccator at –20°C under inert gas (N₂/Ar). It is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced sigma receptor affinity?

  • SAR data from patent EP 21382195 show that substituents at the pyrrolidine nitrogen (e.g., arylalkyl groups) significantly modulate sigma-1 receptor binding. Introduce electron-withdrawing groups (Cl, F) on the pyridine ring to improve binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with the receptor’s hydrophobic pocket .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from impurities (e.g., residual solvents, unreacted intermediates) or assay variability. Perform batch-to-batch reproducibility tests using standardized assays (e.g., radioligand binding for sigma receptors). Cross-validate findings with orthogonal methods, such as SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies are effective for scaling up synthesis while minimizing byproducts?

  • Pilot-scale reactions require precise stoichiometry (e.g., 1.1–1.2 eq of pyridine hydrochloride for chlorination) and controlled heating (reflux under N₂). Continuous flow chemistry can improve yield by reducing side reactions (e.g., overhalogenation). Monitor intermediates via in-line FT-IR or Raman spectroscopy .

Q. How does the compound’s hydrochloride salt form influence its pharmacokinetic properties?

  • The hydrochloride salt enhances aqueous solubility (critical for in vivo bioavailability) but may reduce membrane permeability. Compare free base and salt forms using Caco-2 cell assays for permeability. Adjust salt counterions (e.g., mesylate, citrate) to balance solubility and lipophilicity .

Q. What analytical methods detect trace impurities in pharmaceutical-grade batches?

  • UPLC-MS/MS with a C18 column (gradient elution: 5–95% MeCN in H₂O + 0.1% formic acid) identifies impurities down to 0.1%. Reference standards for common impurities (e.g., dechlorinated byproducts) should be synthesized and validated per ICH guidelines .

Methodological Notes

  • Conflict Management : highlights pyridine hydrochloride’s role in dehydration, but excess reagent can introduce oxygen contaminants. Use TGA (thermogravimetric analysis) to optimize reagent ratios .
  • Safety : Always handle the compound in a fume hood with PPE (gloves, goggles) due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

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